2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
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Description
The compound “2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In this case, the compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is part of a larger structure that includes a phenyl group and a benzenesulfonamide group .Scientific Research Applications
Anticancer Activity
Compounds related to 2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide have been explored for their potential anticancer properties. For instance, a series of 2-mercapto-N-(azolyl)benzenesulfonamides exhibited moderate anticancer activity, suggesting the possible utility of related compounds in cancer treatment (Brzozowski, 1998). Similarly, another study synthesized and evaluated novel compounds in this class for cytotoxic activity against prostate and lung cancer cell lines, with some compounds showing potent antitumor activity (Fares et al., 2014).
Antiviral Activity
Some derivatives of this chemical class have demonstrated promising antiviral activities. A study on newly synthesized triazolo[4,3-b]pyridazine derivatives revealed significant activity against hepatitis-A virus, highlighting the potential of these compounds in antiviral therapies (Shamroukh & Ali, 2008).
Anticonvulsant Activity
Triazolo[4,3-a]pyrazine derivatives, related to the compound , have been synthesized and tested for anticonvulsant activity. Some of these compounds exhibited potent activity against seizures in rats, suggesting their potential in treating convulsive disorders (Kelley et al., 1995).
Antibacterial and Antifungal Activity
Research on pyrazoline and pyrazole derivatives, which are structurally related to this compound, has shown that some of these compounds possess significant antibacterial and antifungal properties. This suggests a potential application in combating various microbial infections (Hassan, 2013).
Herbicidal Activity
Compounds in this chemical class have also been explored for their use in agriculture. For instance, N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential use as herbicides (Moran, 2003).
Properties
IUPAC Name |
2-fluoro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c1-12-20-21-18-10-9-16(22-24(12)18)13-5-4-6-14(11-13)23-27(25,26)17-8-3-2-7-15(17)19/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKRSOOHKYWMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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